![molecular formula C19H26N6O2 B5438322 N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5438322.png)
N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as SU11248 or Sunitinib, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its therapeutic potential in various types of cancer. It was first synthesized in 1998 by Pfizer and was approved by the US Food and Drug Administration (FDA) in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Wirkmechanismus
Sunitinib inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the activation of downstream signaling pathways that are involved in tumor growth and angiogenesis. In addition, Sunitinib also induces apoptosis in tumor cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
Sunitinib has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation and migration of tumor cells, induces apoptosis, and inhibits angiogenesis. In addition, Sunitinib has been shown to have immunomodulatory effects by inhibiting the function of myeloid-derived suppressor cells and regulatory T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Sunitinib in lab experiments is its specificity for receptor tyrosine kinases, which allows for targeted inhibition of these pathways. However, one limitation is its potential toxicity, which can vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on Sunitinib. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another area of interest is the development of biomarkers that can predict patient response to Sunitinib treatment. Finally, there is ongoing research into the potential use of Sunitinib in other types of cancer, such as breast cancer and non-small cell lung cancer.
Synthesemethoden
The synthesis of Sunitinib involves the reaction of 3,5-dimethylphenyl isocyanate with 2-(4-methylpiperazin-1-yl)acetic acid to form the corresponding urea derivative. This intermediate is then reacted with 6-(4-morpholinyl)-4-pyrimidinamine to yield Sunitinib.
Wissenschaftliche Forschungsanwendungen
Sunitinib has been extensively studied for its therapeutic potential in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in tumor growth, angiogenesis, and metastasis.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-14-9-15(2)11-16(10-14)24-19(26)21-4-3-20-17-12-18(23-13-22-17)25-5-7-27-8-6-25/h9-13H,3-8H2,1-2H3,(H,20,22,23)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSGOWJFINYYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

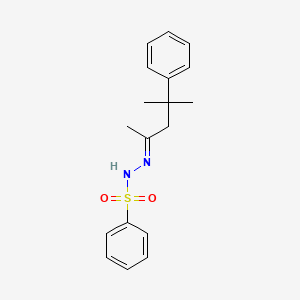
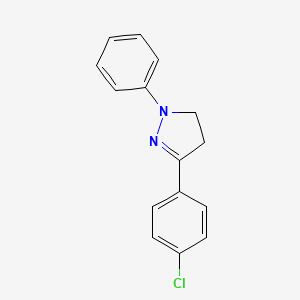
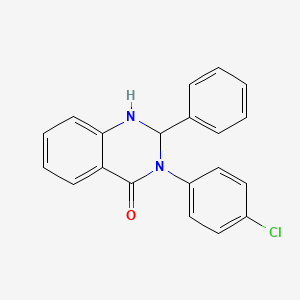
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide](/img/structure/B5438278.png)
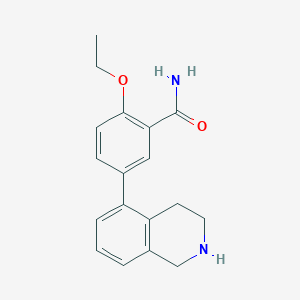
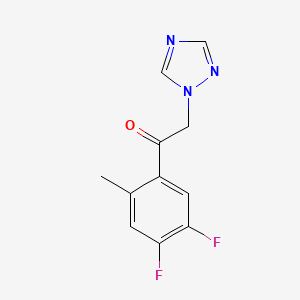
![N-ethyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5438294.png)
![4-benzyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5438297.png)
![N-(3-acetylphenyl)-4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5438304.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate](/img/structure/B5438314.png)
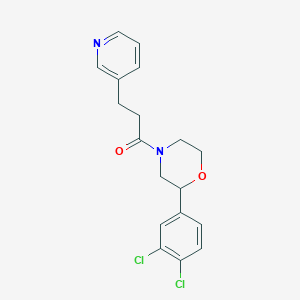
![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5438346.png)

![1-allyl-4-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5438357.png)